6-(Trifluoromethyl)isochroman
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Overview
Description
6-(Trifluoromethyl)isochroman is a fluorinated organic compound that belongs to the isochroman family. Isochromans are bicyclic structures containing a benzene ring fused to a tetrahydropyran ring. The trifluoromethyl group (-CF₃) attached to the 6th position of the isochroman ring significantly enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which constructs the isochroman motif starting from an epoxide rather than an aldehyde. This method uses hexafluoroisopropanol (HFIP) as a solvent, facilitating the initial Meinwald rearrangement and expanding the electrophile scope . Another method involves the stereocontrolled synthesis via iodine(I)/iodine(III) catalysis, which allows for the generation of selectively fluorinated analogs .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hexafluoroisopropanol and iodine catalysis are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)isochroman undergoes various chemical reactions, including:
Oxidation: The benzylic carbon of isochromans can be oxidized using nitroxyl-type catalysts such as TEMPO and AZADO.
Reduction: Reduction reactions can be facilitated by using appropriate reducing agents under controlled conditions.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Nitroxyl-type catalysts (e.g., TEMPO, AZADO) in the presence of oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
6-(Trifluoromethyl)isochroman has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)isochroman involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . This allows it to effectively interact with biological targets, such as enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
6-Fluoroisochroman: Similar structure but with a single fluorine atom instead of a trifluoromethyl group.
6-Methylisochroman: Contains a methyl group instead of a trifluoromethyl group.
6-Chloroisochroman: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 6-(Trifluoromethyl)isochroman stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for various applications compared to its non-fluorinated or differently substituted analogs .
Properties
Molecular Formula |
C10H9F3O |
---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5H,3-4,6H2 |
InChI Key |
SZCNQLJFMXQGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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